molecular formula C7H5F3N4 B2514230 3-(Trifluorometil)pirazolo[1,5-a]pirimidin-6-amina CAS No. 1713160-74-7

3-(Trifluorometil)pirazolo[1,5-a]pirimidin-6-amina

Número de catálogo: B2514230
Número CAS: 1713160-74-7
Peso molecular: 202.14
Clave InChI: SUFFTINCMLBHKM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its rigidity and planarity, making it a privileged scaffold for drug design and discovery .

Aplicaciones Científicas De Investigación

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold, including derivatives like 3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine, has been recognized for its anticancer potential. Several studies have demonstrated that compounds within this class can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds often function as inhibitors of critical enzymes involved in cancer progression. For instance, some derivatives have shown effectiveness against PI3K δ (phosphoinositide 3-kinase delta), an enzyme implicated in cancer cell survival and proliferation. One study reported IC50 values as low as 18 nM for specific derivatives against PI3K δ, indicating potent inhibitory activity .
  • In Vitro Studies : A recent investigation evaluated a library of triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines for their anticancer efficacy against MDA-MB-231 (human breast cancer) cell lines. The MTT assay revealed significant growth inhibition and reduced cell viability across various concentrations tested .

Anti-inflammatory Properties

Beyond oncology, 3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine has been explored for its anti-inflammatory properties. Research indicates that pyrazolo[1,5-a]pyrimidines can serve as selective inhibitors for inflammatory pathways:

  • Therapeutic Potential : These compounds have been identified as promising candidates for treating autoimmune diseases such as systemic lupus erythematosus and multiple sclerosis. Their ability to modulate inflammatory responses suggests a role in developing new therapeutic agents targeting these conditions .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor, which is crucial for drug development:

  • Enzyme Targets : Pyrazolo[1,5-a]pyrimidines have been noted for their ability to inhibit enzymes like thymidine phosphorylase (TP), which plays a role in tumor growth and metastasis. By inhibiting TP, these compounds can suppress tumor progression .

Synthesis and Structural Modifications

The synthesis of 3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine involves various synthetic pathways that enhance its pharmacological properties:

  • Synthetic Pathways : Recent studies have outlined efficient methods for synthesizing this compound through C–O bond activation and cross-coupling reactions. These methods allow for the generation of diverse derivatives with tailored biological activities .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated potent inhibition of PI3K δ with IC50 as low as 18 nM .
Study 2Anti-inflammatory EffectsIdentified potential therapeutic applications in autoimmune diseases .
Study 3Enzyme InhibitionReported effective inhibition of thymidine phosphorylase with implications in cancer treatment .

Análisis Bioquímico

Biochemical Properties

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . This inhibition occurs through binding interactions with the ATP-binding site of CDK2, leading to the disruption of the enzyme’s activity. Additionally, 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine interacts with various proteins involved in signal transduction pathways, further influencing cellular processes .

Cellular Effects

The effects of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine on cells are diverse and significant. It has been observed to induce cell cycle arrest in the G0-G1 phase, leading to the inhibition of cell proliferation . This compound also affects cell signaling pathways, particularly those involving CDK2 and other kinases, resulting in altered gene expression and cellular metabolism . In cancer cells, 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine has demonstrated cytotoxic effects, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest. Additionally, 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine can modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions contribute to its overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine can lead to sustained inhibition of CDK2 activity and persistent cell cycle arrest . These findings highlight the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CDK2 activity and induce cell cycle arrest without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings emphasize the importance of dose optimization in therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound has been shown to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . These distribution patterns are important for understanding the compound’s pharmacodynamics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine plays a critical role in its activity and function. The compound has been observed to localize in the nucleus, where it interacts with nuclear proteins and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Understanding the subcellular localization of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is essential for elucidating its mechanism of action and potential therapeutic targets.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method reported involves the Suzuki–Miyaura cross-coupling reaction starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . This reaction uses a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination and achieve high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high efficiency and yield in an industrial setting .

Comparación Con Compuestos Similares

Actividad Biológica

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a rigid pyrazolo[1,5-a]pyrimidine core, which serves as a valuable scaffold for drug design and discovery. Its unique trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for various therapeutic applications.

The biological activity of 3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is primarily attributed to its interaction with specific enzymes and proteins. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the ATP-binding site of CDK2, this compound effectively inhibits its kinase activity, leading to cell cycle arrest in the G0-G1 phase and subsequent inhibition of cell proliferation .

Biological Activities

The compound exhibits a variety of biological activities, including:

  • Anticancer Activity : Research indicates that 3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine can induce apoptosis in cancer cells. It has been evaluated in xenograft mouse models and shown to significantly reduce tumor growth without causing substantial hepatotoxicity .
  • Enzymatic Inhibition : In addition to CDK2, this compound has demonstrated inhibitory effects on other enzymes such as monoamine oxidase B (MAO-B), which is relevant in neurodegenerative disorders. This highlights its potential as a therapeutic agent for conditions like Parkinson's disease .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .

Antitumor Efficacy

A study involving the C6-PyraP-BP inhibitor RB-07-16, which shares structural similarities with 3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine, demonstrated significant antitumor efficacy in mouse models. The compound effectively reduced tumor growth in multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) models without elevating liver enzymes or causing significant histopathologic damage .

Enzymatic Activity

In another investigation focusing on the inhibition of CDK2 by 3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine, it was found that the compound induced G0-G1 phase arrest in cancer cells. This was measured through flow cytometry analysis, confirming its role as a potent inhibitor of cell proliferation through targeted enzymatic action .

Comparative Analysis with Similar Compounds

Compound NameStructureAnticancer ActivityEnzymatic Targets
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amineStructureHighCDK2, MAO-B
2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidineStructureModerateVarious kinases
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamineStructureLowUnknown

Propiedades

IUPAC Name

3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)5-2-13-14-3-4(11)1-12-6(5)14/h1-3H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFFTINCMLBHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.